N,N-Dipropyl-L-alanine

Coordination Chemistry EPR Spectroscopy Chiral Ligand Design

QC laboratories managing multiple chiral methods for diverse amino acid APIs face significant method-development overhead. N,N-Dipropyl-L-alanine (CAS 81854-56-0) addresses this as a near-universal chiral selector in ligand-exchange chromatography. • Baseline-separates D- and L-enantiomers of all proteinogenic dansyl-amino acids except proline by TLC, and resolves aliphatic, aromatic, and polar α-amino acids and amides by HPLC. • Its unique N,N-dipropyl substitution enforces a four-coordinate square-planar copper(II) geometry with distinct enantioselectivity that shorter-chain or branched N,N-dialkyl analogs cannot replicate. • Supplied as a ≥98% pure white to almost white crystalline powder with a defined melting point (94-98 °C) and optical rotation ([α]²⁰/D +15.6°, c=2, MeOH), enabling reliable long-term storage at room temperature.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 81854-56-0
Cat. No. B1368280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropyl-L-alanine
CAS81854-56-0
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(C)C(=O)O
InChIInChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1
InChIKeyGZRZQYMPUHUFSQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropyl-L-alanine: Chiral Building Block & Selector


N,N-Dipropyl-L-alanine (CAS 81854-56-0) is a synthetic, chiral N,N-dialkyl-α-amino acid derivative of L-alanine, characterized by two n-propyl substituents on the α-amino group . It is commercially available as a white to almost white crystalline powder with a purity of ≥98.0% (GC/T) and a melting point of 94–98 °C . The compound exhibits optical activity with a specific rotation of [α]²⁰/D +15.6° (c = 2, methanol) . Its primary documented utility is as a chiral ligand in copper(II) complexes for the ligand-exchange chromatographic resolution of underivatized and dansylated amino acid enantiomers, as well as a derivatization reagent for enantiomer determination in organic solvents [1].

Why N,N-Dipropyl-L-alanine Cannot Be Replaced


Within the class of N,N-dialkyl-L-alanines, the length of the N-alkyl substituent critically governs both the coordination geometry of their copper(II) complexes and their performance as chiral mobile phase additives. Comparative spectroscopic and crystallographic studies demonstrate that the n-propyl chains of N,N-dipropyl-L-alanine provide a distinct steric environment that dictates a four-coordinate square-planar copper(II) geometry, in contrast to the pentacoordinate or mixed geometries observed for the N,N-dimethyl and N,N-diethyl analogs [1]. This structural divergence translates directly into different solute–solvent interactions, water-exchange dynamics at the apical copper site, and ultimately, the enantioselectivity and retention behavior in ligand-exchange chromatography [1][2]. Consequently, simple substitution with a shorter-chain or branched-chain N,N-dialkyl-L-alanine will not reproduce the same chiral recognition profile, making the dipropyl derivative a functionally unique and non-interchangeable selector for specific analytical separations.

N,N-Dipropyl-L-alanine vs. Dimethyl and Diethyl Analogs


Square-Planar Cu(II) Complex Geometry

The copper(II) complex of N,N-dipropyl-L-alanine, Cu(DPA)₂, crystallizes exclusively as a dark-violet, four-coordinate square-planar species, whereas the N,N-dimethyl analog Cu(DMA)₂ is pentacoordinate with an apical water ligand, and the N,N-diethyl analog Cu(DEA)₂ exhibits both a blue pentacoordinate and a dark-violet four-coordinate form. EPR spectroscopy in non-hydrogen-bond-making solvents reveals that Cu(DPA)₂ and Cu(DEA)₂ share similar g‖ and A‖ parameters, but Cu(DMA)₂ shows a distinctly different spectrum (g‖=2.240, A‖=18.0 mT) due to essential water binding for molecular stability [1].

Coordination Chemistry EPR Spectroscopy Chiral Ligand Design

Propyl Chain Shielding of Apical Water

The N-propyl chains in Cu(DPA)₂ create a steric shield around the apical coordination site. In hydrogen-bond-making solvents such as methanol, the apical water molecule in Cu(DPA)₂ is screened from the bulk solvent by the N-propyl chains, preventing facile exchange. In contrast, the apical water in Cu(DEA)₂ undergoes rapid exchange with solvent water in both hydrogen-bond-making and non-hydrogen-bond-making solvents [1].

Solvent Effects EPR Spectroscopy Ligand Exchange Chromatography

Dansyl-Amino Acid Enantiomer Resolution

Reversed-phase TLC plates pre-treated with the copper(II) complex of N,N-di-n-propyl-L-alanine achieve baseline separation of the D- and L-enantiomers of all dansylated proteinogenic amino acids, with the single exception of proline. This broad-spectrum resolving capability has been documented across aliphatic, aromatic, and polar side-chain amino acids, establishing the dipropyl derivative as a near-universal chiral selector for dansyl-amino acid analysis [1]. In HPLC, the same copper complex used as a chiral mobile phase additive enables enantiomeric analysis of both free α-amino acids and their corresponding amides, including valine, with retention and enantioselectivity tunable via pH, ionic strength, temperature, and Cu²⁺ concentration [2].

Chiral Separation Thin-Layer Chromatography Dansyl Amino Acids

Physicochemical Specifications for QC

Commercially available N,N-dipropyl-L-alanine is supplied with tightly controlled specifications: purity min. 98.0% (GC and nonaqueous titration), melting point 94–98 °C, and specific optical rotation [α]²⁰/D +15.6° (c = 2, methanol) . These parameters are critical for procurement decisions because they ensure lot-to-lot consistency for regulated analytical workflows. In comparison, N,N-dimethyl-L-alanine and N,N-diethyl-L-alanine analogs are often supplied as hydrochloride salts or with lower isomeric purity, requiring additional in-house verification before use as chiral selectors .

Quality Control Specifications Chiral Purity

Applications of N,N-Dipropyl-L-alanine


Chiral Mobile Phase Additive for Amino Acid Purity Testing

When a single, validated chiral selector is needed for the enantiomeric purity determination of a broad panel of amino acid active pharmaceutical ingredients (APIs) and their synthetic intermediates, N,N-dipropyl-L-alanine, as its copper(II) complex, provides a near-universal resolving capability. The documented ability to baseline-separate D- and L-enantiomers of all proteinogenic dansyl-amino acids except proline by TLC, and to resolve aliphatic, aromatic, and polar α-amino acids and amides by HPLC, means QC laboratories can maintain a single chiral additive for multiple products, significantly reducing method development and validation overhead [1][2].

Apical Coordination Site Studies in Cu(II) Complexes

Researchers studying the role of apical water binding in copper(II) coordination chemistry can use N,N-dipropyl-L-alanine as a ligand that uniquely forces a four-coordinate square-planar geometry and shields the apical site from solvent in hydrogen-bonding media. This behavior, quantitatively characterized by EPR and UV/VIS spectroscopies, makes the dipropyl derivative an ideal model compound for investigating solute–solvent interactions at the copper center without confounding conformational effects from amino acid side chains [3].

Non-Aqueous Enantiomer Derivatization Reagent

N,N-Dipropyl-L-alanine is specifically noted as a reagent for the determination of enantiomers in organic solvents, leveraging its stability in non-aqueous systems. This application is particularly valuable for analyzing chiral intermediates in synthetic routes conducted in aprotic solvents, where other N,N-dialkyl-alanines may exhibit undesirable water coordination or instability .

Reference Standard for N,N-Dialkyl-Amino Acid Methods

Given its high commercial purity (≥98.0%), well-defined melting point (94–98 °C), and documented optical rotation, N,N-dipropyl-L-alanine serves as a reliable reference standard for developing and validating new analytical methods targeting N,N-dialkyl-amino acids. Its solid physical form and stability under recommended storage conditions (room temperature, <15 °C, cool and dark) facilitate handling and long-term storage in analytical laboratories .

Technical Documentation Hub

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